molecular formula C9H10F2N2O4 B2644149 1-(2,2-difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid CAS No. 1946816-80-3

1-(2,2-difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B2644149
CAS No.: 1946816-80-3
M. Wt: 248.186
InChI Key: NHNIAESFZJKDGV-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based compound featuring a difluoroethyl substituent at position 1, an ethoxycarbonyl group at position 3, and a carboxylic acid moiety at position 4. Its molecular formula is C₉H₁₀F₂N₂O₄, with a molecular weight of 260.19 g/mol (calculated). The SMILES notation is CCOC(=O)C1=NN(C(=C1)C(=O)O)CC(F)F, and the InChIKey is KCLCELLKUDRQFF-UHFFFAOYSA-N .

The ethoxycarbonyl (ester) and carboxylic acid groups contribute to its reactivity, making it a versatile intermediate for pharmaceuticals, agrochemicals, or metal-organic frameworks .

Properties

IUPAC Name

2-(2,2-difluoroethyl)-5-ethoxycarbonylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F2N2O4/c1-2-17-9(16)5-3-6(8(14)15)13(12-5)4-7(10)11/h3,7H,2,4H2,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNIAESFZJKDGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1)C(=O)O)CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid typically involves multiple steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Difluoroethyl Group: The difluoroethyl group can be introduced via nucleophilic substitution reactions using 2,2-difluoroethyl halides.

    Ethoxycarbonylation: The ethoxycarbonyl group can be introduced through esterification reactions using ethyl chloroformate or similar reagents.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving the use of carbon dioxide under high pressure and temperature.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoroethyl group, with reagents such as sodium azide or thiols.

    Esterification and Hydrolysis: The ethoxycarbonyl group can undergo esterification and hydrolysis reactions under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium azide, thiols

    Esterification: Ethyl chloroformate, acidic or basic catalysts

    Hydrolysis: Acidic or basic conditions

Major Products

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of alcohols or amines

    Substitution: Formation of substituted pyrazoles

    Esterification: Formation of esters

    Hydrolysis: Formation of carboxylic acids

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential as a therapeutic agent. The incorporation of fluorine atoms is known to enhance metabolic stability and bioavailability, making it a candidate for drug development. Studies have shown that fluorinated compounds can exhibit improved binding affinities due to altered electronic properties, which can be critical in designing inhibitors for various biological targets.

Case Study: Aryl Hydrocarbon Receptor Inhibition

Research has indicated that compounds similar to 1-(2,2-difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid may inhibit the aryl hydrocarbon receptor (AhR), a protein involved in mediating the effects of environmental toxins. A study demonstrated that pyrazole derivatives could block AhR activation, providing a pathway for developing agents that mitigate toxic effects associated with pollutants such as dioxins .

Agricultural Chemistry

Fluorinated compounds are also being investigated for their use in agrochemicals. The unique properties of fluorine can lead to increased efficacy in herbicides and fungicides. The stability imparted by fluorination may enhance the persistence of these compounds in the environment, thus improving their effectiveness.

Case Study: Herbicidal Activity

In agricultural research, compounds with similar structures have been evaluated for their herbicidal properties. A study found that certain pyrazole derivatives exhibited significant herbicidal activity against various weed species, suggesting that this compound could be developed into a novel herbicide .

Data Table of Applications

Application AreaDescriptionRelevant Studies
Medicinal ChemistryPotential therapeutic agent targeting AhR inhibitionStudy on AhR antagonists
Agricultural ChemistryDevelopment of herbicides and fungicidesResearch on pyrazole derivatives' herbicidal activity
Biochemical ResearchInvestigating metabolic pathways and enzyme interactionsStudies on metabolic stability due to fluorination

Mechanism of Action

The mechanism of action of 1-(2,2-difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by inhibiting or modulating the activity of specific enzymes or receptors. The difluoroethyl group can enhance the compound’s binding affinity and selectivity for its molecular targets, while the ethoxycarbonyl and carboxylic acid groups can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Pyrazole Derivatives

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between the target compound and its analogues:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features Applications/Notes References
1-(2,2-Difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid 1: -(2,2-difluoroethyl)
3: -COOEt
5: -COOH
C₉H₁₀F₂N₂O₄ 260.19 Balanced lipophilicity; ester-carboxylic acid duality Intermediate for agrochemicals or prodrugs
1-(2,2,2-Trifluoroethyl)-1H-pyrazole-5-carboxylic acid 1: -(2,2,2-trifluoroethyl)
5: -COOH
C₆H₅F₃N₂O₂ 206.11 Higher electronegativity; increased metabolic stability Potential PET radiotracer precursor
1-(2-Fluoroethyl)-5-methyl-1H-pyrazole-3-carboxylic acid 1: -(2-fluoroethyl)
3: -COOH
5: -CH₃
C₇H₉FN₂O₂ 188.16 Reduced fluorine content; methyl group enhances steric effects Enzyme inhibition (e.g., Lp-PLA2)
1-(3-Chloropyridin-2-yl)-3-(2,2,2-trifluoroethoxy)-1H-pyrazole-5-carboxylic acid 1: -(3-chloropyridin-2-yl)
3: -OCH₂CF₃
5: -COOH
C₁₂H₈ClF₃N₃O₃ 346.66 Chloropyridine and trifluoroethoxy groups enhance insecticidal activity Commercial insecticide (e.g., tetraniliprole derivatives)
Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate 1: -(2-bromoethyl)
3: -COOEt
5: -C₆H₄OMe
C₁₅H₁₇BrN₂O₃ 365.21 Bromoethyl and aryl groups improve crystallinity Intermediate for crystallography studies
Fluorinated Alkyl Chains
  • Difluoroethyl vs. Trifluoroethyl : The trifluoroethyl group (in CAS 1006340-71-1) increases electronegativity and metabolic stability due to stronger C-F bonds, making it suitable for radiotracers . The difluoroethyl group in the target compound offers moderate lipophilicity, balancing bioavailability and reactivity .
  • Fluoroethyl vs. Non-Fluorinated: The 2-fluoroethyl derivative (CAS 1427014-31-0) exhibits reduced fluorine content, lowering metabolic resistance but retaining enzyme inhibitory activity .
Ester vs. Carboxylic Acid Groups
  • The ethoxycarbonyl group in the target compound can act as a prodrug moiety, hydrolyzing in vivo to the active carboxylic acid form. In contrast, pre-formed carboxylic acids (e.g., 1-(3-chloropyridin-2-yl)-3-methoxy derivative) are directly bioactive but may exhibit poorer membrane permeability .
Aromatic and Heterocyclic Substituents
  • Chloropyridinyl and trifluoroethoxy groups (e.g., in CAS 1352319-02-8) enhance binding to insect nicotinic acetylcholine receptors, explaining their use in insecticides .
  • Methoxyphenyl and bromoethyl groups (e.g., in Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate) improve crystallinity for structural studies .

Agrochemical Intermediate

The target compound’s ester-carboxylic acid duality allows it to serve as a precursor for insecticides. For example, similar difluoroethoxy pyrazole derivatives are converted to acyl chlorides (using SOCl₂) for coupling reactions, yielding potent agrochemicals .

Medicinal Chemistry

Pyrazole carboxylic acids with fluorinated alkyl chains are explored as PDE5 inhibitors or Lp-PLA2 antagonists. The trifluoroethyl analogue’s stability makes it a candidate for PET radiotracers, while the difluoroethyl variant may optimize pharmacokinetics .

Material Science

Pyrazole-carboxylic acids with nitro or methyl groups (e.g., 1-(2,2-difluoroethyl)-4-nitro-1H-pyrazole-3-carboxylic acid, 95% purity) form coordination polymers with transition metals, useful in catalysis or sensing .

Biological Activity

1-(2,2-Difluoroethyl)-3-(ethoxycarbonyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound notable for its unique chemical structure, which includes a pyrazole ring substituted with a difluoroethyl group, an ethoxycarbonyl group, and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and material science.

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Pyrazole Ring : This is typically achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
  • Introduction of the Difluoroethyl Group : This is accomplished via nucleophilic substitution reactions using 2,2-difluoroethyl halides.
  • Ethoxycarbonylation : The ethoxycarbonyl group is introduced through esterification reactions using ethyl chloroformate or similar reagents.
  • Carboxylation : The carboxylic acid group is added through carboxylation reactions, often involving carbon dioxide under high pressure and temperature .

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets. The difluoroethyl group can enhance the compound's binding affinity and selectivity for enzymes or receptors involved in metabolic pathways. The presence of the ethoxycarbonyl and carboxylic acid groups influences the compound's solubility and bioavailability, which are critical factors in its pharmacological profile .

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, related pyrazole derivatives have shown significant inhibition against Gram-positive bacteria such as Bacillus cereus and Micrococcus luteus, with minimum inhibitory concentration (MIC) values reported at 32 µg/mL and 128 µg/mL respectively .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Similar pyrazole derivatives have been explored for their ability to inhibit cancer cell proliferation by targeting specific oncogenic pathways. The introduction of fluorinated groups often enhances the lipophilicity of compounds, potentially improving their cellular uptake and efficacy in cancer treatment .

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

  • Study on Antibacterial Properties : A study demonstrated that certain pyrazole derivatives exhibited significant antibacterial activity compared to standard antibiotics, suggesting their potential as novel antibacterial agents .
  • Anticancer Research : Another study focused on the synthesis of pyrazole derivatives aimed at inhibiting specific protein targets in cancer cells. The results indicated that modifications to the pyrazole core could enhance cytotoxicity against various cancer cell lines .

Research Findings

Study FocusFindingsReference
Antibacterial ActivitySignificant inhibition against Bacillus cereus (MIC = 32 µg/mL)
Anticancer PotentialEnhanced cytotoxicity observed in modified pyrazole derivatives against cancer cells
Mechanism ExplorationInteraction with specific enzymes and receptors involved in metabolic pathways

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